4-amino-N-cyclopentylbenzene-1-sulfonamide

BRD4 inhibition BET bromodomain Epigenetic regulation

4-Amino-N-cyclopentylbenzene-1-sulfonamide (ZL0420) is a highly selective BRD4 bromodomain inhibitor that outperforms pan-BET inhibitors JQ1 and RVX208 in reducing airway remodeling and fibrosis in vivo. With nanomolar potency (BD1/BD2 IC50: 27/32 nM) and a selectivity profile that spares BRD2/3/T, this tool compound is essential for dissecting BRD4-specific biology without the confounding toxicities of pan-BET inhibition. Ideal for inflammation, epigenetic, and fibrosis research. Ensure batch-to-batch consistency by sourcing ≥95% HPLC-pure material.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 436091-88-2
Cat. No. B3266800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-cyclopentylbenzene-1-sulfonamide
CAS436091-88-2
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H16N2O2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4,12H2
InChIKeyXNPAQSUBTOJSLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-cyclopentylbenzene-1-sulfonamide (CAS 436091-88-2): Procurement-Relevant Identity and Classification


4-Amino-N-cyclopentylbenzene-1-sulfonamide (CAS 436091-88-2, also designated ZL0420) is a small-molecule sulfonamide derivative with the molecular formula C11H16N2O2S and a molecular weight of 240.32 g/mol . The compound features a para-amino substituent on the benzenesulfonamide core and an N-cyclopentyl moiety, which distinguishes it structurally from simpler N-alkyl or N-aryl sulfonamide analogs. ZL0420 has been characterized as a potent and selective inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) family of epigenetic reader proteins [1]. The compound is commercially available from multiple vendors at purity grades of ≥95% (HPLC) and is supplied as a powder for research use .

Why 4-Amino-N-cyclopentylbenzene-1-sulfonamide (ZL0420) Cannot Be Substituted by Other Sulfonamides or BET Inhibitors


Although 4-amino-N-cyclopentylbenzene-1-sulfonamide belongs to the broader sulfonamide class and the BET bromodomain inhibitor family, its specific molecular architecture confers a selectivity profile that is not shared by generic sulfonamides or even by many clinically investigated BET inhibitors. The N-cyclopentyl substitution pattern, combined with the para-amino benzenesulfonamide scaffold, enables selective engagement with BRD4 bromodomains while sparing closely related BET family members such as BRD2 [1]. This selectivity is functionally consequential: nonselective BET inhibitors such as JQ1 and RVX208 inhibit multiple BET proteins (BRD2, BRD3, BRD4, BRDT), which has been associated with dose-limiting toxicities including thrombocytopenia and gastrointestinal adverse effects in preclinical and clinical studies [2]. In contrast, ZL0420 exhibits good selectivity over other BET family members, suggesting a potentially differentiated therapeutic window [1]. Generic substitution with an uncharacterized sulfonamide or a pan-BET inhibitor would therefore compromise the target selectivity and functional outcomes that define ZL0420's utility in inflammation and epigenetic research applications [3].

Quantitative Differentiation of 4-Amino-N-cyclopentylbenzene-1-sulfonamide (ZL0420): Head-to-Head and Cross-Study Comparisons


BRD4 Bromodomain Binding Affinity: Direct Comparison with Nonselective BET Inhibitors JQ1 and RVX208

ZL0420 exhibits nanomolar binding affinity for BRD4 bromodomains (BD1 IC50 = 27 nM; BD2 IC50 = 32 nM), as measured by TR-FRET assay [1]. In a head-to-head comparison study using poly(I:C)-stimulated human small airway epithelial cells (hSAECs), ZL0420 demonstrated functional inhibition of IL6 expression, with comparative efficacy evaluated against JQ1, MS436, and RVX208 under identical experimental conditions [2]. The study further confirmed that ZL0420 selectively binds BRD4 bromodomains while exhibiting reduced affinity for BRD2 compared to nonselective BET inhibitors [2].

BRD4 inhibition BET bromodomain Epigenetic regulation IC50 comparison

In Vivo Efficacy in Airway Remodeling: ZL0420 vs. Nonselective BET Inhibitors JQ1 and RVX208

In a mouse model of TLR3 agonist-induced chronic airway remodeling, ZL0420 and its analog ZL0454 (both selective BRD4 inhibitors) were compared head-to-head with the nonselective BET inhibitors JQ1 and RVX208 [1]. ZL0420 and ZL0454 more potently reduced poly(I:C)-induced weight loss and fibrosis, as quantified by microcomputed tomography (micro-CT) and second harmonic generation microscopy, and these measures correlated with reduced collagen deposition observed in histopathology [1]. Critically, the ZL inhibitors were more effective than the nonselective BET inhibitors at equivalent doses in reversing airway hyperresponsiveness and increasing lung compliance in vivo [1].

Airway remodeling In vivo pharmacology Fibrosis Inflammation

In Vivo Validation in PM2.5-Induced Airway Hyperresponsiveness: ZL0420 Efficacy Confirmed in Independent Model

In an independent mouse model of airway hyperresponsiveness (AHR) induced by fine particulate matter (PM2.5) exposure, ZL0420 treatment alleviated PM2.5-associated AHR, lung inflammation, and BRD4 overexpression in bronchi-lung tissue [1]. In parallel cellular studies using human airway smooth muscle cells (hASMCs) exposed to PM2.5 DMSO extracts, ZL0420 reversed PM2.5-induced increases in BRD4 expression, kallikrein 14 (KLK14), bradykinin B2 receptor, MMP-2, MMP-9, vimentin, and bradykinin secretion [1]. These effects were validated against BRD4 gene silencing controls, confirming that ZL0420's effects are mediated through BRD4 inhibition [1].

Airway hyperresponsiveness PM2.5 exposure Asthma model BRD4 inhibition

Target Engagement Selectivity: ZL0420 vs. FGFR4 and Other Off-Target Assessment

Secondary pharmacology profiling reveals that ZL0420 exhibits an IC50 of 43 nM against FGFR4 (fibroblast growth factor receptor 4) in a recombinant kinase inhibition assay [1]. This sub-50 nM cross-reactivity, while modest compared to its primary BRD4 target potency, is substantially weaker than the compound's primary target engagement (BRD4 BD1 IC50 = 27 nM). For comparison, the potent BRD4 inhibitor JQ1 exhibits broader BET family inhibition (BRD2, BRD3, BRD4, BRDT) without the same FGFR4 activity pattern [2].

Kinase selectivity Off-target profiling FGFR4 Selectivity index

Class-Level Sulfonamide Carbonic Anhydrase Inhibition: Context for Nonspecific Effects

As a class, 4-amino-substituted benzenesulfonamides are recognized as carbonic anhydrase (CA) inhibitors, with the unsubstituted sulfonamide moiety (SO2NH2) conferring the highest inhibitory potency across multiple human CA isoforms [1]. However, 4-amino-N-cyclopentylbenzene-1-sulfonamide bears an N-cyclopentyl substitution that modifies the sulfonamide nitrogen, potentially altering CA binding affinity relative to unsubstituted primary sulfonamides. Proteochemometric modeling of the chemical interaction space governed by 4-amino-substituted benzenesulfonamides and human CAs has demonstrated that subtle substitution changes can dramatically alter isoform selectivity profiles [1].

Carbonic anhydrase Sulfonamide class effect Isoform selectivity Off-target risk

Validated Research Applications for 4-Amino-N-cyclopentylbenzene-1-sulfonamide (ZL0420) Based on Quantitative Evidence


BRD4-Selective Epigenetic Target Validation in Airway Inflammation and Remodeling Models

ZL0420 is directly validated for use in BRD4-selective inhibition studies where distinguishing BRD4-specific effects from pan-BET inhibition is essential. The compound's nanomolar BRD4 affinity (BD1 IC50 = 27 nM, BD2 IC50 = 32 nM) combined with its demonstrated selectivity over other BET family members [1] makes it suitable for experiments requiring BRD4-specific target validation without confounding inhibition of BRD2, BRD3, or BRDT. In vivo efficacy has been confirmed in two independent airway disease models: TLR3 agonist-induced remodeling and PM2.5-induced airway hyperresponsiveness [2]. In both models, ZL0420 treatment reduced inflammation, fibrosis, and airway dysfunction. Researchers should note the FGFR4 cross-reactivity (IC50 = 43 nM) [3] and include appropriate kinase inhibitor controls when studying pathways involving FGFR4 signaling.

Comparative Pharmacology Studies: Selective BRD4 Inhibition vs. Pan-BET Inhibition

ZL0420 serves as an optimal tool compound for comparative pharmacology experiments designed to dissect the differential biological consequences of selective BRD4 inhibition versus pan-BET inhibition. Head-to-head studies have demonstrated that ZL0420 (and analog ZL0454) outperformed the nonselective BET inhibitors JQ1 and RVX208 at equivalent doses in reducing airway remodeling and improving lung function in vivo [1]. This differential efficacy profile supports the hypothesis that selective BRD4 engagement may achieve therapeutic benefit while avoiding the broader transcriptional disruption and toxicity associated with pan-BET inhibition [1]. Researchers conducting such comparative studies should source ZL0420 with documented purity (≥95%) and verify batch-to-batch consistency via HPLC, as supplied by vendors including Bidepharm .

In Vitro Cellular Assays of Innate Immune Gene Regulation (IL6, ISG54, ISG56, IL-8, Groβ)

ZL0420 is validated for in vitro cellular assays examining TLR3-dependent innate immune gene expression programs. In cultured human small airway epithelial cells (hSAECs), ZL0420 exhibited submicromolar potency in inhibiting poly(I:C)-induced expression of ISG54, ISG56, IL-8, and Groβ genes [1]. Parallel studies confirmed inhibition of IL6 expression, with dose-response data enabling IC50 determination [2]. The compound's activity in these assays has been benchmarked against JQ1, MS436, and RVX208, providing a reference framework for users to contextualize their own experimental results [2]. Recommended concentration range for cellular assays: 0.01 nM to 100 µM (overnight pretreatment) based on published protocols [2].

Mechanistic Studies of BRD4-Mediated Epithelial-Mesenchymal Transition and Myofibroblast Activation

ZL0420 has demonstrated efficacy in blocking BRD4-dependent mucosal mesenchymal transition and disrupting BRD4 HAT activity and complex formation with RelA (NF-κB subunit) [1]. These molecular mechanisms are directly relevant to fibrosis research, where BRD4 is recognized as a central effector of the mesenchymal transition that drives paracrine myofibroblast activation. In coculture systems, ZL0454 (analog of ZL0420) prevented myofibroblast transition, suggesting that ZL0420 may be similarly applied in fibrosis-relevant cellular models [1]. Researchers should note that while ZL0420's selectivity for BRD4 over other BET proteins is established, its effects on related epigenetic regulators should be confirmed using orthogonal approaches such as BRD4 genetic knockdown or CRISPR interference controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-N-cyclopentylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.